2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline
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Overview
Description
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole These two moieties are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline typically involves the condensation of 2-hydrazinobenzothiazole with quinoline-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the quinoline or benzothiazole rings.
Scientific Research Applications
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]pyridine
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]isoquinoline
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]naphthalene
Uniqueness
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to exhibit a broad range of biological activities and makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
3806-87-9 |
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Molecular Formula |
C17H12N4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-quinolin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(5-1)9-10-13(19-14)11-18-21-17-20-15-7-3-4-8-16(15)22-17/h1-11H,(H,20,21)/b18-11+ |
InChI Key |
HNQNIPBLYYZXEC-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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